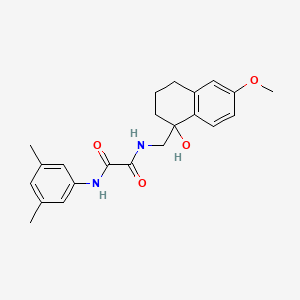
N1-(3,5-dimethylphenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3,5-dimethylphenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(3,5-dimethylphenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including antibacterial, antifungal, anticancer, and antioxidant activities.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C22H26N2O3
- Molecular Weight : 382.5 g/mol
The structure features a dimethylphenyl group and a tetrahydronaphthalene moiety, which are significant for its biological interactions.
1. Antibacterial Activity
Research indicates that oxalamide derivatives exhibit notable antibacterial properties. A study involving various Schiff bases, including oxalamide derivatives similar to the compound , demonstrated effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported to be significantly lower for oxalamides compared to control compounds, indicating strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Antifungal Activity
The compound has also shown promise in antifungal applications. In vitro assays have demonstrated that oxalamide derivatives can inhibit the growth of fungi such as Candida albicans. The mechanism is thought to involve disruption of fungal cell membranes and inhibition of ergosterol biosynthesis .
3. Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In cell line studies using human cancer cells (e.g., prostate carcinoma), the compound exhibited cytotoxic effects with IC50 values indicating significant potency compared to standard chemotherapeutics . The mechanism of action may involve apoptosis induction and cell cycle arrest.
4. Antioxidant Activity
Antioxidant assays have been conducted to evaluate the ability of this compound to scavenge free radicals. Using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, it was found that oxalamide derivatives possess substantial antioxidant activity. This property is crucial for mitigating oxidative stress-related diseases .
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Case Study 1 : A derivative with a similar structure was tested against various strains of bacteria and fungi. Results indicated a broad spectrum of activity with MIC values ranging from 10 to 50 µg/mL against E. coli and C. albicans.
- Case Study 2 : In a study focused on anticancer properties, a related oxalamide showed up to 70% inhibition in cell viability in breast cancer cell lines at concentrations as low as 25 µM.
Data Summary
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-14-9-15(2)11-17(10-14)24-21(26)20(25)23-13-22(27)8-4-5-16-12-18(28-3)6-7-19(16)22/h6-7,9-12,27H,4-5,8,13H2,1-3H3,(H,23,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZGSFSVWHBBHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














